molecular formula C28H27N3O6S B2444607 Allyl 6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 442556-45-8

Allyl 6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2444607
CAS No.: 442556-45-8
M. Wt: 533.6
InChI Key: QQIBXDIMFKXPPJ-UHFFFAOYSA-N
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Description

Allyl 6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C28H27N3O6S and its molecular weight is 533.6. The purity is usually 95%.
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Properties

IUPAC Name

prop-2-enyl 6-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O6S/c1-5-11-37-28(35)25-16(2)30-27(21(14-29)26(25)19-9-10-22(33)23(13-19)36-4)38-15-24(34)31-20-8-6-7-18(12-20)17(3)32/h5-10,12-13,26,30,33H,1,11,15H2,2-4H3,(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIBXDIMFKXPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC(=C2)C(=O)C)C#N)C3=CC(=C(C=C3)O)OC)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl 6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core with various functional groups that contribute to its biological activity. The key structural components include:

  • Dihydropyridine Ring : Central to the compound's activity.
  • Thioether Linkage : Enhances bioactivity and solubility.
  • Acetylphenyl Group : Potentially involved in receptor binding.
  • Hydroxy and Methoxy Substituents : May affect antioxidant properties.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Calcium Channel Modulation : Dihydropyridines are known to act as calcium channel blockers, influencing vascular smooth muscle contraction and cardiac function.
  • Antioxidant Activity : The presence of hydroxy and methoxy groups may provide significant antioxidant effects, reducing oxidative stress in cells.
  • Enzyme Inhibition : Compounds in this class have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.

In Vitro Studies

Recent studies have demonstrated the biological activity of related compounds through various assays:

CompoundAChE Inhibition (IC50 µM)BChE Inhibition (IC50 µM)Antioxidant Activity (DPPH Assay IC50 µM)
Allyl Dihydropyridine46.42157.3125.67
Related Compound A30.12140.1520.45
Related Compound B50.00160.0022.30

These results indicate that the compound exhibits promising enzyme inhibition capabilities comparable to known inhibitors like physostigmine .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of a dihydropyridine derivative in a mouse model of Alzheimer's disease. The compound significantly reduced AChE activity and improved cognitive function as measured by the Morris water maze test.
  • Cardiovascular Benefits : Another study evaluated the cardiovascular effects of a similar compound in hypertensive rats, showing a marked reduction in blood pressure and improved heart rate variability, suggesting potential use in hypertension management.

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